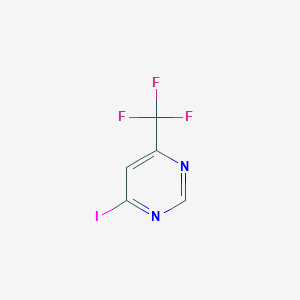

4-Iodo-6-(trifluoromethyl)pyrimidine

Description

4-Iodo-6-(trifluoromethyl)pyrimidine (hypothetical molecular formula: C₅H₂F₃IN₂) is a halogenated pyrimidine derivative characterized by an iodine substituent at position 4 and a trifluoromethyl (-CF₃) group at position 6. Pyrimidines with trifluoromethyl groups are widely utilized in pharmaceutical and agrochemical research due to their electron-withdrawing properties, which enhance stability and reactivity in cross-coupling reactions.

Properties

IUPAC Name |

4-iodo-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-4(9)11-2-10-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPJDIDGJJINEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672169 | |

| Record name | 4-Iodo-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209314-40-8 | |

| Record name | 4-Iodo-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6-(trifluoromethyl)pyrimidine can be achieved through various synthetic routes. One common method involves the halogenation of a pyrimidine precursor. For instance, the introduction of the iodine atom can be accomplished using iodine or iodine monochloride in the presence of a suitable catalyst. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and trifluoromethylation reactions. These processes are typically optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boron reagent.

Oxidation and Reduction Reactions: The trifluoromethyl group can influence the oxidation and reduction behavior of the compound, although specific examples of such reactions are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

Coupling Reactions: Reagents include palladium catalysts, boron reagents, and bases such as potassium carbonate. Reactions are often carried out in solvents like toluene or dimethylformamide.

Major Products Formed

Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the iodine atom.

Coupling Reactions: Products are typically biaryl or alkyl-aryl compounds, depending on the nature of the coupling partner.

Scientific Research Applications

4-Iodo-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-Iodo-6-(trifluoromethyl)pyrimidine is largely dependent on its application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing its lipophilicity and electronic effects .

Comparison with Similar Compounds

Structural Comparison

Table 1: Key Structural Features of Selected Pyrimidine Derivatives

*Hypothetical formula inferred from positional isomers.

†Calculated based on atomic masses.

‡Formula simplified from (C₄Cl₂F₃N).

Key Observations :

- Positional Isomerism : The placement of iodine (e.g., 2- vs. 4-position) significantly alters electronic properties. For example, 2-Iodo-4-(trifluoromethyl)pyrimidine () has a lower molecular weight (273.98 g/mol) compared to bulkier analogs with phenyl groups (e.g., 326.63 g/mol for chlorinated derivatives in ).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Inferred from analogs like 4-Chloro-6-(trifluoromethyl)pyrimidine ().

Key Observations :

- Iodine vs. Chlorine/Bromine : Iodo derivatives are typically heavier and less reactive in hydrolysis but more effective in transition-metal-catalyzed reactions due to iodine’s superior leaving-group ability.

- Trifluoromethyl Effects : The -CF₃ group enhances thermal stability and lipophilicity, making these compounds suitable for hydrophobic environments (e.g., drug delivery systems).

Biological Activity

4-Iodo-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a trifluoromethyl group, which is known to enhance biological activity, and an iodine atom that may influence its pharmacological properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising applications:

- Anticancer Activity : The compound has shown potential as an anticancer agent, particularly through its interaction with various molecular targets involved in cancer cell proliferation and survival.

- Antimicrobial Properties : Studies have indicated that this pyrimidine derivative possesses significant antimicrobial activity against various bacterial strains.

Anticancer Activity

Recent studies have explored the anticancer properties of trifluoromethyl pyrimidines, including this compound. The following table summarizes findings related to its anticancer efficacy:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | PI3K/Akt pathway inhibition |

| MCF-7 (Breast Cancer) | 7.2 | Induction of apoptosis |

| PC3 (Prostate Cancer) | 6.5 | Cell cycle arrest at G1 phase |

These results indicate that the compound exhibits submicromolar inhibitory activity against various tumor cell lines, suggesting a strong potential for development as an anticancer therapeutic.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The following table presents the results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 25 | Moderate |

| Staphylococcus aureus | 15 | High |

| Bacillus subtilis | 30 | Moderate |

This data suggests that the compound is particularly effective against Staphylococcus aureus, indicating its potential use in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- Study on Anticancer Mechanism : A study investigated the mechanism by which trifluoromethyl pyrimidines induce apoptosis in cancer cells. The findings suggested that these compounds activate caspase pathways, leading to programmed cell death in tumor cells .

- Antimicrobial Efficacy Study : Another research focused on the antimicrobial properties, demonstrating that the compound disrupts bacterial cell wall synthesis, leading to cell lysis .

- Structure-Activity Relationship (SAR) Analysis : An SAR study highlighted that modifications on the pyrimidine ring significantly affect the biological activity, with the trifluoromethyl group enhancing potency against both cancer cells and bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.